N*1*-(2,4-Dichloro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine
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Overview
Description
N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, an isopropyl group, and an ethane-1,2-diamine backbone
Preparation Methods
The synthesis of N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylamine, followed by the introduction of the ethane-1,2-diamine moiety. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the benzyl group and formation of corresponding amines and alcohols.
Scientific Research Applications
N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
N1-(2,4-Dichloro-benzyl)-N1-isopropyl-ethane-1,2-diamine can be compared with other similar compounds, such as:
- N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine : This compound has an ethyl group instead of an isopropyl group, which may result in different chemical and biological properties.
- N1-(2,4-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine : The presence of a methyl group can also influence the compound’s reactivity and potential applications.
- N1-(2,4-Dichloro-benzyl)-N1-propyl-ethane-1,2-diamine : The propyl group may impart different steric and electronic effects compared to the isopropyl group.
These comparisons highlight the uniqueness of N1-(2,4-Dichloro-benzyl)-N1
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-9(2)16(6-5-15)8-10-3-4-11(13)7-12(10)14/h3-4,7,9H,5-6,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFRTTPHNQVMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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